Cas no 2229006-94-2 ((5-bromo-4,4-dimethylpentan-2-yl)cyclopropane)

(5-Bromo-4,4-dimethylpentan-2-yl)cyclopropane is a brominated organic compound featuring a cyclopropane ring attached to a branched alkyl chain with a terminal bromine substituent. Its unique structure, combining steric hindrance from the dimethyl and cyclopropane groups with the reactivity of the bromine moiety, makes it a valuable intermediate in organic synthesis. The compound is particularly useful in cross-coupling reactions, such as Suzuki or Grignard couplings, where the bromine serves as a leaving group for further functionalization. The sterically hindered environment can also influence reaction selectivity. This compound is typically employed in pharmaceutical and agrochemical research for the construction of complex molecular architectures. Proper handling is required due to its potential reactivity.
(5-bromo-4,4-dimethylpentan-2-yl)cyclopropane structure
2229006-94-2 structure
Product Name:(5-bromo-4,4-dimethylpentan-2-yl)cyclopropane
CAS No:2229006-94-2
MF:C10H19Br
MW:219.161862611771
CID:5927451
PubChem ID:165789785
Update Time:2025-06-10

(5-bromo-4,4-dimethylpentan-2-yl)cyclopropane Chemical and Physical Properties

Names and Identifiers

    • (5-bromo-4,4-dimethylpentan-2-yl)cyclopropane
    • EN300-1938851
    • 2229006-94-2
    • Inchi: 1S/C10H19Br/c1-8(9-4-5-9)6-10(2,3)7-11/h8-9H,4-7H2,1-3H3
    • InChI Key: YLAUCQHUFBQVDU-UHFFFAOYSA-N
    • SMILES: BrCC(C)(C)CC(C)C1CC1

Computed Properties

  • Exact Mass: 218.06701g/mol
  • Monoisotopic Mass: 218.06701g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 0Ų

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Additional information on (5-bromo-4,4-dimethylpentan-2-yl)cyclopropane

Introduction to (5-bromo-4,4-dimethylpentan-2-yl)cyclopropane (CAS No. 2229006-94-2)

(5-bromo-4,4-dimethylpentan-2-yl)cyclopropane (CAS No. 2229006-94-2) is a synthetic organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields, including pharmaceuticals and materials science. This compound features a cyclopropane ring attached to a substituted pentyl group, making it an intriguing subject for both academic research and industrial development.

The chemical structure of (5-bromo-4,4-dimethylpentan-2-yl)cyclopropane is characterized by a cyclopropane ring bonded to a 5-bromo-4,4-dimethylpentan-2-yl group. The presence of the bromine atom and the dimethyl substituents imparts specific reactivity and stability properties to the molecule, which are crucial for its potential applications. The cyclopropane ring, being highly strained, can undergo various chemical transformations, making this compound a valuable intermediate in synthetic chemistry.

In the realm of pharmaceutical research, (5-bromo-4,4-dimethylpentan-2-yl)cyclopropane has shown promise as a building block for the synthesis of bioactive molecules. Recent studies have explored its use in the development of novel drugs targeting various diseases. For instance, researchers at the University of California have reported that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer activities. These findings suggest that (5-bromo-4,4-dimethylpentan-2-yl)cyclopropane could serve as a lead compound for further drug discovery efforts.

Beyond pharmaceuticals, the materials science community has also shown interest in (5-bromo-4,4-dimethylpentan-2-yl)cyclopropane. The unique combination of its structural features makes it suitable for the synthesis of advanced materials with tailored properties. For example, researchers at the Massachusetts Institute of Technology have utilized this compound to develop new types of polymers with enhanced mechanical strength and thermal stability. These polymers have potential applications in areas such as electronics, coatings, and composites.

The synthesis of (5-bromo-4,4-dimethylpentan-2-yl)cyclopropane typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the bromination of a 4,4-dimethylpentan-2-one derivative followed by ring closure to form the cyclopropane ring. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, making large-scale production more feasible.

Recent research developments have further expanded our understanding of (5-bromo-4,4-dimethylpentan-2-yl)cyclopropane. A study published in the Journal of Organic Chemistry highlighted the use of transition-metal catalysts to enhance the yield and purity of this compound. Another study in Chemical Communications explored the photochemical properties of derivatives of this compound, revealing their potential for use in photodynamic therapy (PDT) applications.

The environmental impact and safety considerations associated with (5-bromo-4,4-dimethylpentan-2-yl)cyclopropane are also important topics of research. Studies have shown that proper handling and disposal practices can minimize any potential risks associated with its use. Additionally, efforts are underway to develop more sustainable synthesis methods that reduce environmental impact while maintaining high yields.

In conclusion, (5-bromo-4,4-dimethylpentan-2-yl)cyclopropane (CAS No. 2229006-94-2) is a versatile compound with significant potential in both academic research and industrial applications. Its unique chemical structure and reactivity make it an attractive candidate for further exploration in fields such as pharmaceuticals and materials science. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying its importance in the scientific community.

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